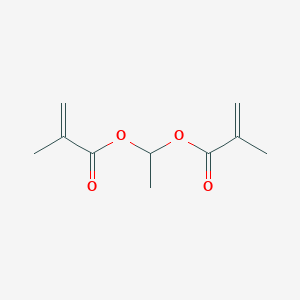

Ethylidene dimethacrylate

Description

Contextualization of Multifunctional Monomers in Polymer Synthesis

Multifunctional monomers are chemical compounds that possess two or more reactive functional groups, which enable them to form multiple covalent bonds during polymerization. This capability is fundamental to the synthesis of crosslinked polymer networks, which are characterized by their three-dimensional structures and essentially infinite molecular weight. Current time information in Bangalore, IN. Unlike bifunctional monomers that form linear polymer chains, the inclusion of multifunctional monomers introduces branch points that connect multiple chains, leading to the formation of a robust network structure. Current time information in Bangalore, IN.

These networks often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts. The functionality of the monomer—the number of reactive sites—directly influences the degree of crosslinking, which in turn governs the properties of the final polymer. Dimethacrylates, a key class of multifunctional monomers, are widely used to create densely crosslinked, glassy polymer networks that offer high modulus and strength. nih.gov Their application is particularly prominent in fields requiring durable materials, such as in dental restorative composites. nih.govmdpi.com

Academic Significance of Research on Ethylidene Dimethacrylate and Related Alkylidene Dimethacrylates

This compound is an alkylidene dimethacrylate, a class of difunctional monomers characterized by two methacrylate (B99206) groups linked by an alkylidene bridge. While its isomer, ethylene (B1197577) glycol dimethacrylate (EGDMA), has been the subject of extensive research, this compound represents a specific molecular architecture with distinct academic interest. kpi.uanih.govmdpi.com The primary academic significance lies in understanding how the structure of the alkylidene linkage, as opposed to other types of spacer groups, influences polymerization kinetics and the final properties of the polymer network.

Research into alkylidene-containing compounds is prevalent in various areas of chemistry, including in the development of highly active metathesis catalysts, highlighting the chemical importance of the alkylidene functional group itself. acs.orgresearchgate.netrsc.org In polymer science, the structure of the monomer is a crucial factor in determining the physicochemical and mechanical performance of the resulting polymer network. mdpi.com The specific geometry and electronic nature of the ethylidene bridge in this compound can affect the rotational freedom of the monomer, the reactivity of the methacrylate groups, and the packing of the resulting polymer chains. Although less studied than EGDMA, this compound has been noted in pyrolysis studies and patent literature concerning the formation of porous polymers. rsc.orggoogle.com The academic inquiry into such specific monomers is driven by the continuous search for new polymers with precisely controlled properties.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 25073-88-5 |

| Molecular Formula | C10H14O4 |

| Boiling Point | 100 °C |

| Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com |

Overview of Research Trajectories and Scholarly Contributions Pertaining to Dimethacrylate Systems

Scholarly research on dimethacrylate systems has largely focused on establishing clear structure-property relationships. mdpi.comnih.govpocketdentistry.com The overarching goal is to facilitate the rational design of improved materials by understanding how the monomer's molecular structure translates into macroscopic polymer properties. nih.gov This research trajectory has moved from empirical formulation to a more predictive science based on fundamental polymer chemistry principles.

Key areas of investigation include:

Polymerization Kinetics and Degree of Conversion (DC): A significant portion of research has been dedicated to studying the photopolymerization kinetics of dimethacrylates. nih.gov The final DC is a critical parameter, as incomplete conversion can compromise mechanical properties and biocompatibility. mdpi.compocketdentistry.com Studies have shown that the DC in dimethacrylate networks typically ranges from 50% to 75% and is heavily influenced by monomer structure, viscosity, and the formation of glassy networks that can trap unreacted double bonds. mdpi.com

Structure and Mechanical Properties: Researchers have systematically investigated how variations in the dimethacrylate backbone—such as the inclusion of rigid aromatic units (e.g., Bis-GMA), flexible aliphatic chains (e.g., TEGDMA), or urethane (B1682113) linkages (e.g., UDMA)—affect the mechanical performance of the final polymer. nih.govmdpi.com For instance, rigid backbones tend to increase stiffness and strength, while flexible chains can improve impact resistance, though this is also dependent on network heterogeneity. nih.govmdpi.com

Polymerization Shrinkage and Stress: A major challenge in the use of dimethacrylates, particularly in applications like dental fillings, is the volumetric shrinkage that occurs during polymerization. This can lead to stress development, which may compromise the integrity of the material or its interface with other substrates. nih.gov Research has focused on designing monomers with larger molecular volumes or developing novel polymerization strategies to mitigate shrinkage and stress. nih.govpocketdentistry.com

The collective scholarly contribution in this area has been to build a comprehensive understanding of how to tailor the chemical structure of dimethacrylate monomers to control network formation and ultimately achieve desired physical and mechanical outcomes in the final polymer. mdpi.com

Table 2: Comparative Properties of Common Dimethacrylate Monomers

| Monomer | Key Structural Feature | Typical Viscosity | Significance in Research |

| Bis-GMA | Rigid aromatic backbone, hydroxyl groups | High | Provides toughness and strength; high viscosity requires dilution. pocketdentistry.commdpi.com |

| TEGDMA | Flexible oligoether chain | Low | Used as a diluent to reduce viscosity, but can increase shrinkage. pocketdentistry.commdpi.com |

| UDMA | Urethane linkages, aliphatic chain | Moderate to High | Offers good mechanical properties and potential for hydrogen bonding. mdpi.comchemblink.com |

| This table provides a qualitative comparison based on findings from multiple studies. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25073-88-5 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4/c1-6(2)9(11)13-8(5)14-10(12)7(3)4/h8H,1,3H2,2,4-5H3 |

InChI Key |

CARZNHSZGXCIJM-UHFFFAOYSA-N |

SMILES |

CC(OC(=O)C(=C)C)OC(=O)C(=C)C |

Canonical SMILES |

CC(OC(=O)C(=C)C)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethylidene Dimethacrylate and Analogous Dimethacrylate Monomers

Esterification Pathways for Dimethacrylate Monomer Synthesis

Direct esterification is a fundamental and widely employed method for the synthesis of dimethacrylate monomers. This pathway involves the reaction of a diol, such as ethylene (B1197577) glycol (as an analogue for the precursor to ethylidene dimethacrylate), with two equivalents of methacrylic acid. The reaction is typically conducted in the presence of an acid catalyst to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of the diol. ikm.org.my

HO-R-OH + 2 CH₂(C(CH₃))COOH ⇌ CH₂(C(CH₃))COO-R-OOC(C(CH₃))CH₂ + 2 H₂O

Where R represents the alkyl group from the diol. A crucial aspect of this equilibrium-limited reaction is the continuous removal of water, which is formed as a byproduct. This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under vacuum. The removal of water shifts the equilibrium towards the formation of the desired dimethacrylate product, thereby increasing the reaction yield. ikm.org.my

Transesterification Processes in the Production of Dimethacrylates

Transesterification offers an alternative route to dimethacrylate monomers and involves the reaction of a diol with a methacrylate (B99206) ester, typically methyl methacrylate (MMA). In this process, the alkyl group of the ester is exchanged with the diol. This method can be advantageous under certain conditions, particularly when the starting diol has limited solubility or stability in the presence of strong acids at elevated temperatures. researchgate.net

The general transesterification reaction is as follows:

HO-R-OH + 2 CH₂(C(CH₃))COOCH₃ ⇌ CH₂(C(CH₃))COO-R-OOC(C(CH₃))CH₂ + 2 CH₃OH

Similar to esterification, transesterification is also an equilibrium reaction. The removal of the alcohol byproduct, in this case, methanol, is essential to drive the reaction to completion. researchgate.net This is often achieved by distillation. Transesterification can be catalyzed by both acids and bases. However, side reactions, such as Michael addition of the diol to the methacrylate double bond, can occur, particularly under basic catalysis, leading to the formation of byproducts and a more complex product mixture. tandfonline.com

Catalytic Systems and Their Influence on Synthetic Yield and Purity

The choice of catalyst is a critical factor that significantly influences the reaction rate, yield, and purity of the resulting dimethacrylate monomer. Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Strong protic acids are commonly used as catalysts in the direct esterification of diols with methacrylic acid. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.netiitm.ac.in The catalytic mechanism involves the protonation of the carbonyl oxygen of methacrylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.

Studies have shown that the concentration of the acid catalyst has a direct impact on the reaction rate. For instance, in the esterification of triethylene glycol with methacrylic acid, an increase in the concentration of sulfuric acid or methane (B114726) sulfonic acid leads to a higher conversion of the acid. niscpr.res.in However, the use of strong, homogeneous acid catalysts can lead to challenges in product purification, as they need to be neutralized and removed from the final product. This can generate significant waste and may cause degradation of the desired product. iitm.ac.in

Heteropolyacids (HPAs), such as silicotungstic acid (STA) and phosphotungstic acid (PTA), have emerged as highly active and selective catalysts for esterification reactions. They have been shown to exhibit higher activity compared to conventional mineral acids like H₂SO₄ and Lewis acids like BF₃ in the esterification of ethylene glycol with methacrylic acid. scispace.com The high acidity and unique structure of HPAs contribute to their catalytic efficacy.

| Catalyst | Conversion (%) (5h, 353 K) |

| p-Toluenesulfonic acid (PTSA) | ~45 |

| Sulfuric acid (H₂SO₄) | ~53 |

| Silicotungstic acid (STA) | ~65 |

| Phosphotungstic acid (PTA) | ~60 |

Data adapted from a study on the esterification of ethylene glycol with methacrylic acid. scispace.com

A variety of metal-based compounds are effective catalysts for the transesterification synthesis of dimethacrylates. These catalysts can range from simple alkali metal salts to more complex organometallic compounds. For instance, potassium carbonate (K₂CO₃) is a commonly used basic catalyst for the transesterification of methyl methacrylate with oligoethylene glycols. tandfonline.com

Organotin compounds, such as dibutyltin (B87310) oxide, have also been employed as catalysts. google.com More recently, catalyst systems based on other metals have been explored. For example, sodium(I) or magnesium(II) aryloxides have been developed for the chemoselective transesterification of methyl (meth)acrylates, proceeding under mild conditions and minimizing side reactions. researchgate.net Zinc-based catalysts are also common for promoting transesterification reactions. dntb.gov.ua In some cases, bimetallic oxide clusters, such as those containing rhodium and ruthenium, have shown high efficiency in related ester production reactions. labmanager.com

In recent years, there has been a significant push towards the development of environmentally friendly or "green" catalysts for chemical synthesis to minimize waste and avoid the use of hazardous materials. In the context of dimethacrylate synthesis, this has led to the exploration of solid acid catalysts and other reusable catalytic systems.

Acid-activated clays (B1170129), such as montmorillonite (B579905), have shown promise as low-cost, eco-friendly catalysts for esterification reactions. For example, Maghnite-H+, a proton-exchanged montmorillonite clay, has been successfully used as a catalyst for the synthesis of a dimethacrylate macromonomer. researchgate.net The use of such solid catalysts simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. Studies on the polymerization of ethylene glycol dimethacrylate have also utilized Algerian clay as an eco-catalyst. bcrec.id

Other sustainable approaches include the use of sulfonated carbon catalysts derived from biomass and solid phase ionic liquid catalysts, which offer high thermal stability and catalytic activity. rsc.org The development of these eco-catalysts is a crucial step towards more sustainable manufacturing processes for dimethacrylate monomers.

| Eco-Catalyst Type | Example | Application |

| Modified Clay | Maghnite-H+ | Synthesis of dimethacrylate macromonomers. researchgate.net |

| Supported Heteropolyacid | PTA on ZSM-5 | Esterification of ethylene glycol with methacrylic acid. scispace.com |

| Sulfonated Carbon | Derived from oil-cake waste | Biodiesel production (esterification). rsc.org |

| Solid Phase Ionic Liquid | Acid functionalized PIL | Esterification of methacrylic acid with methanol. rsc.org |

Optimization of Reaction Conditions for Enhanced Monomer Formation

To maximize the yield and purity of this compound and its analogues, optimization of reaction conditions is paramount. Key parameters that are typically controlled include temperature, reactant molar ratio, catalyst concentration, and reaction time.

Temperature: The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote side reactions, such as polymerization of the methacrylate groups. Therefore, a balance must be struck. For the esterification of ethylene glycol with methacrylic acid, reactions are often carried out at temperatures around 110°C. ikm.org.my

Reactant Molar Ratio: The stoichiometry of the reactants plays a critical role in determining the product distribution. In the synthesis of dimethacrylates, a slight excess of the methacrylic acid or methacrylate ester is often used to ensure complete conversion of the diol and to shift the equilibrium towards the desired product. ikm.org.my However, a large excess can make purification more difficult.

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. As shown in studies on acid-catalyzed esterification, increasing the catalyst concentration can lead to higher conversions in a shorter time. niscpr.res.in However, higher catalyst loading can also increase the likelihood of side reactions and complicates purification.

Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved. Prolonged reaction times at high temperatures can lead to product degradation or polymerization. Kinetic studies, which track the change in reactant and product concentrations over time, are essential for determining the optimal reaction duration. For example, in the synthesis of ethylene glycol dimethacrylate via esterification, the reaction progress can be monitored by measuring the acidity index of the reaction mixture over several hours. ikm.org.my

By carefully controlling these parameters, the synthesis of this compound and analogous monomers can be optimized to achieve high yields and purity, which are crucial for their application in polymer synthesis.

Purification and Isolation Techniques for High-Purity Dimethacrylate Monomers

The synthesis of dimethacrylate monomers often results in a mixture containing the desired product, unreacted starting materials, byproducts, and polymerization inhibitors. The presence of these impurities can significantly affect the monomer's subsequent polymerization behavior and the final properties of the resulting polymer. Therefore, effective purification and isolation techniques are crucial to obtain high-purity dimethacrylate monomers suitable for their intended applications, particularly in fields like dental materials and biomedical devices. google.comgoogle.com A variety of methods are employed, often in combination, to achieve the desired level of purity.

Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture. In the purification of dimethacrylate monomers, it is frequently used to remove unreacted starting materials and byproducts. The choice of the stationary phase and the mobile phase is critical for achieving good separation.

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of dimethacrylate monomers due to its polarity and ability to separate compounds based on their differential adsorption.

Mobile Phase: A solvent system, or mobile phase, is passed through the column to elute the components of the mixture at different rates. The selection of the mobile phase depends on the polarity of the compounds to be separated. For dimethacrylate monomers, non-polar to moderately polar solvent mixtures are often effective. For instance, mixtures of cyclohexane (B81311) and acetone (B3395972) or dichloromethane (B109758) and ethyl acetate (B1210297) have been successfully used. Monolithic columns, which are continuous porous structures, can also be prepared for use in high-performance liquid chromatography (HPLC) for efficient separation and purification of small molecules and polymers. science.gov

| Stationary Phase | Mobile Phase (Solvent System) | Typical Impurities Removed | Reference |

|---|---|---|---|

| Silica Gel | Cyclohexane/Acetone (9:1) | Unreacted starting materials, byproducts | |

| Silica Gel | Dichloromethane/Ethyl Acetate (8:2) | Unreacted starting materials, byproducts |

Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For dimethacrylate monomers that are solid at or near room temperature, recrystallization is an effective method for achieving high purity. govinfo.gov The process involves dissolving the impure monomer in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the monomer decreases, and it crystallizes out, leaving the impurities behind in the solution.

The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures. For some dimethacrylate monomers, mixtures of solvents like ethanol (B145695) and water have proven effective. This technique can yield a high percentage of the theoretical product in a crystalline form. govinfo.gov

| Solvent System | Typical Yield | Product Form | Reference |

|---|---|---|---|

| Ethanol/Water (3:1) | ~80% (on first crystallization) | White crystalline solid | govinfo.gov |

Washing and Extraction

Liquid-liquid extraction and washing are common methods for removing impurities from a product mixture. These techniques are based on the differential solubility of the components in two immiscible liquid phases, often an organic solvent and an aqueous solution.

After synthesis, the reaction mixture containing the dimethacrylate monomer can be washed with water or an aqueous solution to remove water-soluble impurities such as salts, residual catalysts, and polar starting materials. google.comgovinfo.gov The temperature of the wash medium can be adjusted to optimize the removal of specific contaminants. google.comgoogle.com For instance, washing with distilled water is a common step. govinfo.gov Dichloromethane extraction followed by washing with water has also been reported to effectively purify dimethacrylate products. nih.gov

High-performance liquid chromatography (HPLC) is a sensitive analytical technique used to quantify the amount of unreacted monomers that may be eluted or extracted from a polymerized material, confirming the purity of the initial monomer and the degree of conversion. researchgate.netresearchgate.net

| Method | Solvent/Wash Medium | Temperature Range | Impurities Removed | Reference |

|---|---|---|---|---|

| Washing | Water | 0 - 100 °C | Monomers, initiator residues, salts, soluble oligomers | google.comgoogle.com |

| Extraction | Dichloromethane | Not specified | Soluble components | nih.gov |

Filtration

Filtration is a mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. In the context of dimethacrylate monomer purification, filtration can be employed to remove solid impurities, such as certain catalysts, from the liquid product mixture after the reaction is complete. google.com This is often a straightforward and necessary step before further purification methods are applied or if the monomer is already of high purity.

Distillation

While not broadly applicable to all dimethacrylate monomers, especially high-molecular-weight ones that may be thermally unstable, distillation can be a viable purification method for some. govinfo.gov This technique separates components of a liquid mixture based on differences in their boiling points. It is most effective for monomers that are volatile and thermally stable. However, for many complex dimethacrylates like Bis-GMA, purification by distillation is not feasible due to their high molecular weight and susceptibility to thermal degradation. govinfo.gov

Polymerization Reaction Mechanisms and Kinetics of Ethylidene Dimethacrylate Based Systems

Free Radical Polymerization of Dimethacrylates

Free radical polymerization is the most common method for curing dimethacrylate systems. kpi.uanih.gov This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a rigid, glassy polymer. kpi.ua In the case of dimethacrylates, both methacrylate (B99206) groups can participate in the reaction, leading to the formation of a densely crosslinked network structure. kpi.ua The homopolymerizations of dimethacrylates typically yield heterogeneous glassy polymers due to the formation of isolated regions with high crosslink density. kpi.ua

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photolysis. acs.org

Photo-initiated Polymerization: Photopolymerization is initiated by exposing the monomer-initiator mixture to light, typically in the UV or visible spectrum. mdpi.comkpi.ua This method offers advantages such as rapid curing at ambient temperatures and precise spatial and temporal control. mdpi.com Type I photoinitiators, like monoacylphosphine oxides (MAPO), undergo cleavage upon photon absorption to directly form two free radicals. mdpi.comscience.gov Type II systems, such as camphorquinone (B77051) (CQ), require a co-initiator or hydrogen donor. acs.orgscience.gov Upon light absorption, the Type II photoinitiator enters an excited state and then interacts with the co-initiator to generate the initiating radicals. acs.org The efficiency of photopolymerization can be influenced by the light intensity and the absorption characteristics of the photoinitiator. mdpi.comkpi.ua For example, an increase in light intensity leads to a higher rate of initiator decomposition and thus a faster polymerization rate. kpi.ua

Peroxide-initiated Polymerization: Thermal initiation commonly employs peroxides, such as benzoyl peroxide (BPO), which decompose upon heating to produce free radicals. acs.orgiupac.org The rate of decomposition is temperature-dependent. iupac.org To achieve polymerization at lower or room temperatures, redox initiation systems are used. These systems typically consist of a peroxide and a tertiary amine co-initiator. acs.orggoogle.com The amine accelerates the decomposition of the peroxide, allowing for radical generation at ambient temperatures. acs.org The kinetics of these systems are influenced by the concentrations of both the peroxide and the amine. acs.org Other peroxides used for initiation include t-butyl hydroperoxide and lauroyl peroxide. google.comacs.org

| Initiation Type | Initiator | Co-initiator/Activation | Typical Application |

|---|---|---|---|

| Photo-initiated (Type I) | Monoacylphosphine Oxide (MAPO) | UV/Visible Light | Dental composites, coatings science.gov |

| Photo-initiated (Type II) | Camphorquinone (CQ) | Amine, UV/Visible Light | Dental resins science.gov |

| Photo-initiated | α,α-dimethoxy-α-phenylacetophenone (DMPA) | UV Light | Hydrogel synthesis kpi.ua |

| Peroxide-initiated (Thermal) | Benzoyl Peroxide (BPO) | Heat | Bulk polymerization acs.org |

| Peroxide-initiated (Redox) | Benzoyl Peroxide (BPO) | Tertiary Amine | Room-temperature cure resins acs.org |

Following initiation, the radicals add to the double bond of a monomer molecule, starting the propagation phase. researchgate.net In dimethacrylate systems, the propagation reaction involves a large radical reacting with a small, mobile monomer molecule. uj.edu.pl This process extends the polymer chain. researchgate.net A key feature of dimethacrylate polymerization is the reaction of pendant double bonds—methacrylate groups on already-formed polymer chains—which leads to crosslinking. kpi.ua This crosslinking reaction dramatically increases the viscosity of the system and is fundamental to the formation of the final network structure. nist.gov

The propagation rate (Rp) is generally less affected by the initial increase in viscosity compared to the termination rate. uj.edu.pl However, as the reaction progresses to high conversion, the diffusion of monomer molecules to the active radical sites can become restricted, leading to a decrease in the propagation rate constant (kp). nist.gov The structure of the dimethacrylate monomer, such as the flexibility and length of the chain between the two methacrylate groups, can also influence propagation kinetics by affecting monomer mobility. kpi.uanist.gov

Termination in free radical polymerization involves the reaction between two growing macroradicals, which can occur via combination or disproportionation. annualreviews.org In dimethacrylate polymerization, the termination process is diffusion-controlled from the very beginning of the reaction. uj.edu.pl As polymerization proceeds and a crosslinked network forms, the mobility of large polymer radicals becomes severely restricted. uj.edu.plnist.gov Consequently, the termination rate is limited by the rate at which the radical ends can physically encounter each other. uj.edu.pl

This diffusion control has a profound effect on the termination rate constant (kt), which decreases significantly as monomer conversion increases and viscosity rises. uj.edu.pl The termination process is thought to be controlled by the diffusion of the shortest, most mobile propagating radical chains, a concept known as "short-long" termination. uj.edu.pl In some systems, a phenomenon called reaction diffusion becomes the dominant termination mechanism, where the termination kinetic constant becomes proportional to the propagation kinetic constant. nist.govresearchgate.net

The polymerization of dimethacrylates is characterized by complex kinetic profiles that deviate from simple models.

Autodeceleration: Following the peak rate achieved during autoacceleration, the reaction rate begins to decrease sharply. kpi.uanist.gov This autodeceleration occurs when the propagation step also becomes diffusion-controlled. nist.gov The system becomes so viscous that the diffusion of monomer molecules to the active radical sites is significantly hindered, causing the propagation rate to fall. nist.gov

Vitrification: As the reaction approaches its final stages, the growing polymer network transitions into a glassy state, a process known as vitrification. nist.gov In this state, the mobility of all species, including monomers and radical chain ends, becomes extremely limited. nist.gov This effectively traps some radicals and causes the polymerization to slow dramatically and eventually cease, often leaving a significant amount of unreacted monomer and pendant double bonds within the rigid network. kpi.uanist.gov This is why the final conversion in dimethacrylate homopolymerizations is often significantly less than 100%. kpi.ua

Ionic Polymerization Mechanisms of Dimethacrylates (Cationic and Anionic)

While less common than free radical polymerization for dimethacrylates, polymerization can also proceed through ionic mechanisms. annualreviews.org

Cationic Polymerization: This mechanism involves a carbonium ion as the active center. It has received less attention compared to free radical methods for these monomers. annualreviews.org

Anionic Polymerization: In this process, a carbanion is the propagating species. annualreviews.org Studies have demonstrated the anionic polymerization of ethylene (B1197577) glycol dimethacrylate using specific catalysts. For instance, Algerian clay catalysts (Maghnite-H+ and Maghnite-Na+) have been successfully used to initiate the anionic polymerization of ethylene glycol dimethacrylate. bcrec.id

Ionic polymerizations are generally more sensitive to impurities and require stricter experimental conditions compared to free radical polymerization. cmu.edu

Influence of Reaction Parameters on Polymerization Behavior

The kinetics of dimethacrylate polymerization and the properties of the resulting polymer network are highly dependent on various reaction parameters.

Initiator and Crosslinker Concentration: Increasing the initiator concentration generally leads to a higher reaction rate but can result in lower molecular weight polymers. acs.org The concentration of the dimethacrylate itself, which acts as a crosslinking agent, has a profound effect. Higher crosslinker concentrations lead to a faster onset of the gel effect and a reduction in the mobility of growing radical chains. kpi.uanist.gov

Monomer Structure and Dilution: The flexibility and size of the dimethacrylate monomer affect the mobility of the reacting species. kpi.ua Increasing the length of the chain between the methacrylate groups can increase the diffusivity of pendant double bonds, potentially leading to higher final conversion. kpi.ua The addition of a solvent or a less viscous reactive diluent increases the mobility of the polymer chains, which can delay the onset of autoacceleration and reduce the magnitude of the gel effect. kpi.uanist.gov

| Parameter Varied | Condition 1 | Result 1 (Surface Area) | Condition 2 | Result 2 (Surface Area) | Reference |

|---|---|---|---|---|---|

| Diluent Type | Toluene (B28343) | 15.2 m²/g | Cyclohexane (B81311) | 133.5 m²/g | scielo.brresearchgate.net |

| Dilution Degree | 50% | 15.2 m²/g | 100% | 133.5 m²/g | scielo.brresearchgate.net |

| Monomer Composition (EGDMA %) | 50% | 133.5 m²/g | 80% | 260.4 m²/g | scielo.brresearchgate.net |

Data adapted from a study on Glycidyl (B131873) Methacrylate (GMA) and Ethylene Glycol Dimethacrylate (EGDMA) copolymers, illustrating general principles applicable to dimethacrylate systems. scielo.brresearchgate.net The data shows that using cyclohexane as a diluent, increasing the dilution degree, and increasing the crosslinker (EGDMA) content all contributed to forming more porous structures with higher surface areas. scielo.brresearchgate.net

Theoretical Modeling of Polymerization Kinetics

The polymerization of multifunctional monomers like ethylidene dimethacrylate is complex due to the formation of a three-dimensional crosslinked network. This process involves phenomena such as autoacceleration, autodeceleration, and vitrification, making it challenging to describe with simple kinetic equations. purdue.edu Consequently, various theoretical models have been developed to predict the reaction kinetics and the evolution of the polymer structure. purdue.eduipb.pt

One major approach involves kinetic gelation simulations, which model the statistical growth of the polymer network. purdue.edu These models can be modified to include factors such as monomer size, molecular mobility, and realistic initiation mechanisms to predict structural heterogeneity. purdue.edu They have successfully predicted that the reactivity of pendant double bonds (unreacted methacrylate groups on polymer chains) changes during the reaction; they are highly reactive at low conversion due to high local concentration but become shielded and less reactive at high conversion. purdue.edu

Another class of models is based on free-volume theory. purdue.edu These models couple the reaction kinetics with the physical changes in the system, such as volume shrinkage and the increase in glass transition temperature. They express the kinetic rate constants for propagation and termination as functions of the available free volume, which decreases as the polymer network forms and vitrifies. kpi.ua Such models can effectively predict key features of the system, including the attainment of a maximum or limiting conversion and its dependence on the reaction rate. purdue.edu

For copolymerization systems, such as methyl methacrylate (MMA) with a dimethacrylate crosslinker like ethylene glycol dimethacrylate (EGDMA), more complex kinetic models are required. ipb.ptscielo.org.mx These models use a large set of differential equations to track the concentrations of numerous species, including free monomers, radicals of different lengths, and polymer chains with varying numbers of pendant double bonds and crosslinks. ipb.pt By fitting a limited number of parameters related to the gel effect and the reactivity of pendant double bonds, these models can provide good agreement with experimental data for molecular weight and radius of gyration, at least up to moderate conversions. ipb.pt

Polymer Network Structural Characterization of Ethylidene Dimethacrylate Derived Polymers

Analysis of Cross-linked Network Formation and Evolution

The formation of a cross-linked network in dimethacrylate polymerization is a complex process that begins with the initiation of free radicals, leading to the propagation of polymer chains. mdpi.com As the reaction progresses, the bifunctional nature of the dimethacrylate monomer allows for the formation of cross-links between growing chains, resulting in the formation of a three-dimensional network. nih.govnih.gov This process is often characterized by phenomena such as autoacceleration (the gel effect), where a rapid increase in polymerization rate occurs due to decreased termination rates in the viscous medium. mdpi.com The evolution of the network continues until the mobility of the reactive species is severely restricted by the highly cross-linked structure, leading to vitrification and the cessation of polymerization, often leaving a significant number of unreacted methacrylate (B99206) groups. nih.gov

A specific analysis for ethylidene dimethacrylate would require experimental data tracking the polymerization kinetics, identifying the gel point, and characterizing the stages of network evolution under various polymerization conditions. Such studies have not been identified in the available literature.

Determination and Significance of Degree of Conversion

The degree of conversion (DC) is a critical parameter in characterizing polymer networks, representing the percentage of monomer double bonds that have reacted to form single bonds within the polymer structure. mdpi.com It is commonly determined using techniques like Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the characteristic absorption band of the carbon-carbon double bond. mdpi.comcda-adc.ca The DC significantly influences the physical and mechanical properties of the final polymer, including its strength, hardness, and the amount of unreacted monomer that could potentially leach out. nih.govcda-adc.caopendentistryjournal.com For many dimethacrylate systems, the final DC is typically incomplete, often ranging from 50% to 75%, due to the diffusion limitations that arise as the network vitrifies. nih.govmdpi.com

Specific DC values and their correlation with the properties of this compound-derived polymers would require dedicated experimental studies. This data is not present in the surveyed scientific literature.

Characterization of Chemical and Physical Crosslink Density

The crosslink density, a measure of the number of cross-links per unit volume, is fundamental to the structural integrity of the polymer network. mdpi.com

Chemical crosslink density is determined by the concentration of the cross-linking monomer and the degree of conversion. Theoretical chemical crosslink density can be calculated from the monomer's molecular weight and functionality. mdpi.com

Physical crosslinks , such as hydrogen bonds or chain entanglements, can also contribute significantly to the network's properties. mdpi.comweebly.com For instance, monomers containing hydroxyl or urethane (B1682113) groups can form strong hydrogen bonds, which act as non-covalent cross-links, enhancing the mechanical strength of the material. nih.gov

To characterize the crosslink density of poly(this compound), one would need to measure its mechanical properties (like the rubbery modulus) and use theoretical models or spectroscopic methods to assess both chemical and physical contributions. mdpi.com Such specific data for this compound is absent from the available research.

Supramolecular Structure and Microgel Agglomerate Dimensions

Characterization of the supramolecular structure and microgel dimensions in this compound polymers would necessitate advanced imaging and scattering techniques. No studies providing this information for the specified compound were found.

Porosity and Pore Structure Development in Polymer Networks

When polymerization is conducted in the presence of a porogen (an inert solvent), a porous polymer network can be formed. itu.edu.trcore.ac.uk The development of this porous structure is a result of phase separation that occurs during polymerization. itu.edu.tr

The morphological characteristics of the porous polymer, such as the pore size, pore volume, and interconnectivity, are highly dependent on various synthesis parameters. These include:

The nature and concentration of the porogen: A good solvent for the polymer will lead to a gel-like structure with small pores (ν-induced syneresis), while a poor solvent will cause early phase separation and result in larger, more defined pores (χ-induced syneresis). core.ac.uk

The concentration of the cross-linking monomer: Higher cross-linker content generally leads to more porous structures. scielo.br

Polymerization temperature and initiator concentration: These parameters affect the kinetics of polymerization and phase separation, thereby influencing the final pore structure. itu.edu.tr

Studies on glycidyl (B131873) methacrylate-co-ethylene glycol dimethacrylate (GMA-co-EGDMA) have shown that diluent type, dilution degree, and cross-linker content all significantly influence the morphological characteristics of the resulting porous beads. scielo.br Similar systematic studies for this compound are required to understand its specific behavior.

The specific surface area and pore volume are key characteristics of porous polymers, typically measured by gas adsorption techniques, such as the Brunauer-Emmett-Teller (BET) method, and mercury intrusion porosimetry. researchgate.netacs.org These properties are critical for applications where the polymer is used as a sorbent, a stationary phase in chromatography, or a scaffold for tissue engineering. For instance, macroporous particles of poly(ethylene dimethacrylate) have been synthesized with high specific surface areas (e.g., 558 m²/g) and pore volumes. kpi.ua

Data tables for specific surface area and pore volume are highly dependent on the specific synthesis conditions used. scielo.brmdpi.com Without experimental work on this compound, it is not possible to provide such data.

While the principles of dimethacrylate polymerization and network characterization are well-established, the specific application of these principles to This compound is not documented in the accessible scientific literature. The provided outline requires detailed, compound-specific data that is currently unavailable. Therefore, a scientifically rigorous article focusing solely on this compound cannot be constructed at this time. Further experimental research dedicated to this specific monomer is necessary to elucidate the structure and properties of its derived polymers.

Molecular Weight Development and Distribution in Crosslinked Polymers

The polymerization of difunctional monomers like this compound, more commonly known as ethylene (B1197577) glycol dimethacrylate (EGDMA), results in the formation of a complex, three-dimensional crosslinked polymer network. nih.gov The development of molecular weight in these systems is fundamentally different from that in linear polymers. Instead of individual polymer chains growing independently, the process involves the growth of an increasingly dense network structure. The molecular weight of the soluble polymer portion increases until the gel point, after which an insoluble gel fraction is formed, and the concept of a simple weight average molecular weight becomes less descriptive for the entire material. A more relevant parameter for characterizing these networks is the molecular weight between crosslinks (Mc), which describes the average molecular weight of the polymer chain segments connecting two crosslink junctions. researchgate.net

The distribution of molecular weight in these systems is often broad and can be intentionally modified. For instance, a bimodal molecular weight distribution can be induced post-polymerization through high-shear mixing in the presence of a polyunsaturated crosslinking agent. google.com This process can create a polymer with both high molecular weight species, which enhance melt strength, and lower molecular weight species, which improve processability. google.com

Research into transfer-dominated branching radical telomerization (TBRT) using EGDMA as a multi-vinyl taxogen and 1-dodecanethiol (B93513) (DDT) as a telogen has demonstrated the ability to produce soluble, highly branched polymers below a critical gel point ratio. researchgate.net The weight average molecular weight (Mw) of these soluble polymers can be controlled by adjusting the initial monomer-to-telogen ratio and the solvent concentration. As shown in the table below, increasing the solvent concentration allows for higher Mw polymers to be formed before the onset of insoluble gel formation. researchgate.net

| Solvent Concentration (wt% EtOAc) | Limiting Gel Point Ratio ([EGDMA]₀/[DDT]₀) | Maximum Achieved Mw (g/mol) |

|---|---|---|

| 0 | 0.50 | > 400,000 |

| 50 | 0.65 | > 800,000 |

| 70 | 0.80 | > 2,000,000 |

| 90 | 1.00 | > 2,600,000 |

The molecular weight between crosslinks (Mc) is a critical parameter that dictates many of the material's final physico-mechanical properties. researchgate.net In hydrogels prepared with EGDMA, increasing the concentration of the crosslinker leads to a higher crosslinking density, which results in a lower Mc, decreased porosity, and reduced swelling capacity. nih.gov

Chiral Properties and Stereochemical Aspects in Derivatized Dimethacrylate Copolymers

The incorporation of chirality into polymers derived from this compound (EGDMA) opens avenues for creating materials with specialized functions, particularly in asymmetric catalysis and chiral separations. kpi.uaresearchgate.net The stereochemistry of these polymers can be controlled at different levels, from the configuration of stereogenic centers in the polymer backbone to the formation of larger-scale chiral superstructures. rsc.orgpnas.org

A significant strategy for creating chiral EGDMA-based polymers involves the copolymerization of EGDMA with a chiral comonomer. For example, enantiomerically enriched copolymers have been successfully synthesized via radical suspension copolymerization of (R)- or (S)-glycidyl methacrylate (GMA) with EGDMA. researchgate.netscielo.br The resulting poly(GMA-co-EGDMA) beads possess chiral epoxy groups that can be readily modified. scielo.br The physical properties and porosity of these chiral beads can be controlled by adjusting polymerization parameters such as the monomer composition and the type of porogenic solvent used. scielo.brmdpi.com

These chiral copolymers have proven effective as supports for catalysts in asymmetric synthesis. researchgate.net For instance, after ring-opening the epoxy groups with amines (e.g., benzylamine) to form polyamino alcohol derivatives, the resulting polymers can be complexed with ruthenium. These polymer-supported catalysts have been used in the asymmetric hydrogen transfer reduction of acetophenone, achieving high conversion and enantiomeric excess (ee). researchgate.net

| Chiral Ligand Grafted onto Polymer | Monomer Composition (GMA/EGDMA wt/wt) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Derived from Benzylamine | 30/70 | 94 | 71 |

| Derived from Methylamine | 30/70 | - | - |

The transfer of chirality from a monomer to the polymer backbone and even to the mesoscopic domain structure is a key stereochemical aspect. rsc.orgpnas.org While some approaches use chiral templates that are later removed, others rely on the polymerization of inherently chiral monomers to impart optical activity to the entire macromolecule. rsc.orguow.edu.au The stereochemical configuration of the polymer backbone can significantly influence the material's properties. duke.edu For example, the geometric arrangement (cis/trans isomerism) in unsaturated copolyesters has been shown to dramatically alter the material's phase state, transitioning from semicrystalline to amorphous, which in turn tunes its thermal and mechanical properties. researchgate.net Although distinct, this principle highlights the profound impact of stereochemistry on polymer characteristics, which is also relevant to dimethacrylate systems. The ability to control stereochemistry is crucial for designing advanced functional polymers. duke.eduresearchgate.net

Copolymerization Strategies and Advanced Polymeric Architectures Involving Ethylidene Dimethacrylate

Binary and Ternary Copolymerization Systems with Diverse Comonomers.researchgate.netscielo.brresearchgate.netosti.govrsc.orgnih.govnih.govgoogle.comresearchgate.net

The versatility of ethylidene dimethacrylate (EDMA) is demonstrated in its copolymerization with various monomers, leading to the formation of binary and ternary systems. These systems are designed to achieve specific physical and chemical properties in the resulting polymer network.

Copolymerization with Alkyl Methacrylates (e.g., Methyl Methacrylate).researchgate.netscielo.brresearchgate.net

Copolymerization of this compound with alkyl methacrylates, such as methyl methacrylate (B99206) (MMA), is a common strategy to enhance the mechanical properties and processability of the resulting polymer. mdpi.com For instance, the incorporation of MMA into an EDMA polymer network can improve its mechanical strength. mdpi.com

Electron spin resonance (e.s.r.) spectra of radicals during the copolymerization of MMA and ethylene (B1197577) glycol dimethacrylate (a structurally similar crosslinker to EDMA) show a transition from 13 lines in the initial liquid phase to 9 lines as the reaction proceeds. kpi.ua This suggests the presence of both liquid-phase and two types of solid-phase radicals corresponding to terminal radicals on both EGDMA and MMA units. kpi.ua The ratio of these radical types is influenced by the weight percentage of the dimethacrylate crosslinker. kpi.ua

Studies on ethylene glycol dimethacrylate (EGDMA)-methyl methacrylate (MMA) copolymers have been conducted to improve the mechanical properties of the EGDMA polymer. nih.govmdpi.com These copolymers have been synthesized using ultraviolet radiation as a photochemical initiator. mdpi.com

Copolymerization with Glycidyl (B131873) Methacrylates.osti.govrsc.orggoogle.com

The copolymerization of this compound with glycidyl methacrylate (GMA) introduces reactive epoxy groups into the polymer matrix. scielo.br These epoxy groups can be easily modified, making these copolymers attractive as sorbents and supports for various applications, including the immobilization of biocatalysts. scielo.brnih.gov

Macroporous copolymers of GMA and ethylene glycol dimethacrylate (EGDMA) have been synthesized via suspension polymerization. researchgate.netscielo.br The physical and surface properties of these copolymers can be controlled by adjusting parameters such as the stirring rate and the concentration of the crosslinker. researchgate.net For example, using cyclohexane (B81311) as a diluent and a high percentage of EGDMA (80%) in the monomer composition can lead to copolymers with high surface area and pore volume. scielo.brresearchgate.net

These GMA-based copolymers have been used to create monolithic columns for chromatography and as supports for enzyme immobilization. nih.govscience.gov The reactive epoxy groups allow for the covalent attachment of molecules like enzymes, leading to stable and active biocatalytic systems. science.gov

Copolymerization with Vinyl and Divinyl Monomers (e.g., Vinylbenzyl Chloride, Divinylbenzene).nih.govnih.gov

This compound can be copolymerized with vinyl and divinyl monomers like vinylbenzyl chloride (VBC) and divinylbenzene (B73037) (DVB) to create crosslinked polymer networks with specific functionalities. Copolymers of VBC and DVB have been synthesized and subsequently functionalized with amines for applications such as CO2 and water adsorption. gvpress.com While direct copolymerization of EDMA with VBC is less documented, the principles of suspension polymerization used for VBC/DVB systems are applicable. gvpress.com

Determination and Interpretation of Monomer Reactivity Ratios.researchgate.net

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other comonomer. scielo.br These ratios determine the composition and sequence distribution of the resulting copolymer. scielo.br

For the copolymerization of ethylene glycol dimethacrylate (EGDMA), a monomer structurally related to this compound, with methyl methacrylate (MMA), the reactivity ratios have been determined using infrared spectroscopy. mdpi.com The reported values were r1 (EGDMA) = 0.6993 and r2 (MMA) = 1.8635. mdpi.comresearchgate.net These values indicate that the MMA radical prefers to add another MMA monomer, while the EGDMA radical has a slightly higher preference for adding an MMA monomer over another EGDMA monomer. This leads to a random copolymer with a higher incorporation of MMA units. mdpi.com

Tracer techniques have also been employed to determine monomer reactivity ratios in copolymerizations involving divinyl monomers. osti.gov For the styrene-ethyleneglycol dimethacrylate system, the reactivity ratios were found to be r1 (styrene) = 0.35 and r2 (EGDMA) = 0.65. osti.gov

The determination of these ratios is essential for predicting the copolymer composition at different monomer feed ratios and for tailoring the final polymer properties. annualreviews.org

Influence of Comonomer Structure and Composition on Polymerization Behavior and Network Properties.researchgate.netresearchgate.net

The structure and composition of the comonomer significantly impact the polymerization kinetics and the final properties of the crosslinked network. Factors such as the comonomer's hydrophilicity, functionality, and size affect properties like water sorption, crosslink density, and the heterogeneity of the polymer network. researchgate.net

In dimethacrylate-based systems, the flexibility of the crosslinker plays a crucial role. For instance, in the synthesis of porous polymers, a more flexible crosslinker like ethylene glycol dimethacrylate (EGDMA) can lead to different pore structures compared to a more rigid crosslinker like divinylbenzene. rsc.org The flexibility of the comonomer can also influence the glass transition temperature (Tg) and thermomechanical properties of the resulting copolymer. researchgate.net

The composition of the comonomer mixture also affects the final properties. In composites based on BisGMA/TEGDMA and UEDMA/TEGDMA, the amount of leached TEGDMA was found to be twice as high from the BisGMA-based composite, which was attributed to a lower degree of cure. nih.gov This highlights how the comonomer composition can influence the network's stability and the release of unreacted monomers.

Furthermore, the addition of comonomers can alter the crosslinking density of the polymer network. For example, increasing the content of a comonomer like 5-ethylidene-2-norbornene in dicyclopentadiene (B1670491) copolymerization initially increased the cross-linking density at low concentrations before decreasing it at higher concentrations. ippi.ac.ir

Preparation of Porous Polymeric Supports through Copolymerization.osti.govrsc.org

Copolymerization of this compound and its analogs is a key method for preparing porous polymeric supports, often in the form of beads or monoliths. These materials are widely used in chromatography, solid-phase synthesis, and as supports for catalysts and enzymes. scielo.brnih.gov

Monolithic porous polymers, which are continuous porous structures, can also be prepared by in-situ polymerization within a mold, such as a chromatographic column. nih.gov These monolithic supports offer high flow characteristics and mechanical stability, making them suitable for high-throughput applications like enzymatic bioreactors. nih.gov For example, a porous poly(glycidyl methacrylate-co-ethylene dimethacrylate) rod has been prepared and modified for use in preparative-scale ion-exchange chromatography of proteins. nih.gov

The flexibility of the crosslinker also influences the structure of porous polymers. In the synthesis of crystallizable polyHIPE (high internal phase emulsion) from stearyl acrylate (B77674) and EGDMA, the more flexible EGDMA led to larger voids and a partially closed-cell structure compared to the more rigid divinylbenzene. rsc.org

Synthesis of Hypercrosslinked Polymer Structures for Tailored Applications

The creation of hypercrosslinked polymers (HCPs) represents a significant strategy in developing advanced polymeric materials with highly tailored properties. These materials are characterized by an extensive three-dimensional network, which imparts a permanent nanoporous structure, high thermal and chemical stability, and a large specific surface area. A common and effective method for synthesizing HCPs is through the post-crosslinking of pre-formed polymer chains, often via a Friedel-Crafts alkylation reaction. nih.govresearchgate.netresearchgate.net This approach allows for the generation of a rigid, "expanded" network with a high free volume. researchgate.net

A notable strategy involves the use of dimethacrylate-based crosslinkers in conjunction with other monomers to first form a precursor polymer, which is then subjected to a hypercrosslinking step. Research has demonstrated the synthesis of a terpolymer from acrylonitrile (B1666552) (AN), ethylene glycol dimethacrylate (EGDMA), and vinylbenzyl chloride (VBC). nih.govnih.gov In this system, EGDMA acts as the primary crosslinker during the initial polymerization, while the VBC component provides the chloromethyl (-CH2Cl) groups necessary for the subsequent hypercrosslinking reaction. nih.gov

The synthesis is typically a two-stage process. Initially, a precursor terpolymer, poly(AN-co-EGDMA-co-VBC), is synthesized through precipitation polymerization. nih.govnih.gov Following the creation of the initial polymer particles, the hypercrosslinking is induced by a Friedel-Crafts reaction. This is achieved by treating the precursor polymer with a Lewis acid catalyst, such as iron (III) chloride (FeCl₃), in a suitable solvent like nitrobenzene. nih.gov The catalyst promotes the alkylation between the chloromethyl groups of the VBC units and the aromatic rings of adjacent polymer chains, creating extensive methylene (B1212753) bridges and locking the polymer network in a highly porous state. The success of this reaction is confirmed by the disappearance of absorption bands corresponding to C-Cl vibrations in Fourier-transform infrared (FTIR) spectroscopy. nih.govnih.gov

The properties of the resulting hypercrosslinked polymer can be precisely tailored by manipulating the composition of the initial monomer feed. For instance, the porosity and specific surface area of the final material are highly dependent on the proportion of the crosslinking agents. Studies have shown that while EGDMA is an effective crosslinker, the specific surface area can be influenced by its concentration and the presence of other monomers like VBC. nih.gov In one study, a poly(AN-co-EGDMA-co-VBC) terpolymer, after hypercrosslinking, exhibited a specific surface area of up to 59 m²·g⁻¹. nih.govnih.gov

These tailored hypercrosslinked structures have shown significant potential in specialized applications, particularly in the field of selective adsorption. The combination of the polar nitrile groups from acrylonitrile and the high surface area of the hypercrosslinked network makes these materials effective sorbents for polar analytes. nih.gov

Research Findings on EGDMA-based Hypercrosslinked Terpolymers for Adsorption

The following table summarizes the findings from a study on a hypercrosslinked poly(AN-co-EGDMA-co-VBC) system designed for the adsorption of pharmaceuticals from aqueous solutions.

Table 1: Properties and Adsorption Capacity of Hypercrosslinked Terpolymer

| Property | Value | Reference |

|---|---|---|

| Precursor Polymer | Poly(acrylonitrile-co-ethylene glycol dimethacrylate-co-vinylbenzyl chloride) | nih.gov |

| Hypercrosslinking Method | Friedel-Crafts Reaction (FeCl₃ catalyst) | nih.gov |

| Specific Surface Area (BET) | 59.1 m²·g⁻¹ | nih.gov |

| Maximum Adsorption Capacity (Salicylic Acid) | 416.7 mg·g⁻¹ | nih.govnih.gov |

This demonstrates how the synthesis of hypercrosslinked polymers using a dimethacrylate crosslinker can be strategically employed to create materials with properties tailored for specific, high-performance applications.

Functional Material Development and Advanced Research Applications of Ethylidene Dimethacrylate Based Polymers

Role as Crosslinking Agents in High-Performance Polymer Production

Ethylidene dimethacrylate (EDMA), often used interchangeably with ethylene (B1197577) glycol dimethacrylate (EGDMA) in the literature, is a key crosslinking agent in the synthesis of high-performance polymers, particularly in the formulation of dental composites and bone cements. usm.mymdpi.com Its bifunctional nature, with two methacrylate (B99206) groups, allows for the formation of a robust, three-dimensional network structure upon polymerization. researchgate.net This crosslinking is essential for enhancing the mechanical properties and durability of the final material. usm.my

In dental restorative materials, EDMA is frequently used as a comonomer with other dimethacrylates like bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). mdpi.com The addition of EDMA helps to reduce the viscosity of the resin mixture, which in turn allows for a higher degree of filler incorporation and an increased degree of conversion during polymerization. mdpi.com This leads to composites with improved mechanical strength and resistance to wear. researchgate.net Studies have shown that the concentration and type of crosslinking agent significantly influence the final properties of the polymer network. mdpi.com For instance, in the development of bone cements, the incorporation of dimethacrylate crosslinking agents can decrease the setting time and, in some cases, increase the tensile strength and modulus of the cement. mdpi.com

Research into two-solution bone cements has demonstrated that modifying formulations with ethylene glycol-dimethacrylate can enhance mechanical properties and fractional monomer conversion without significantly altering thermal characteristics like maximum polymerization temperature and setting time. google.com The maximum flexural strength and bending modulus have been shown to increase with EDMA concentrations up to 10 vol%. google.com

Table 1: Effect of EDMA-based Crosslinkers on Polymer Properties

| Polymer System | Crosslinker | Key Findings |

| Poly(ethylmethacrylate) Bone Cement | Triethylene glycol dimethacrylate | Decreased setting time, increased tensile strength and modulus. mdpi.com |

| Two-Solution Bone Cement | Ethylene glycol-dimethacrylate (EG-DMA) | Increased flexural strength and bending modulus with up to 10 vol% EG-DMA. google.com |

| Dental Composite Resins | Ethylene glycol dimethacrylate (EGDMA) | Used as a diluting monomer to improve handling and filler loading. mdpi.com |

Development of Advanced Polymeric Matrices for Composite Materials

The inclusion of EDMA in the resin matrix of dental composites has been shown to influence the material's mechanical properties. For instance, studies on urethane dimethacrylate-based resins have evaluated the effect of different co-monomers, with EDMA being a common choice. The interactions between the various monomers in the mixture and the resulting polymer network structure define the final properties of the material, such as flexural strength, diametral tensile strength, and hardness. mdpi.com

In the development of novel methacrylate-based bone cements, which can be considered a type of composite material, the modification of dental composite formulations has been explored. Research has shown that replacing tri-ethylene-glycol dimethacrylate (TEGDMA) with other dimethacrylates can lead to higher polymerization rates and conversions while reducing shrinkage. google.com Experimental composites have demonstrated significantly higher early and aged flexural and compressive strengths compared to some commercial bone cements. google.com

The table below summarizes the mechanical properties of an experimental bone cement formulated by modifying dental composites, highlighting the improvements achieved.

Table 2: Mechanical Properties of an Experimental UDMA-Based Bone Cement

| Property | Experimental Composite (1 day) | Experimental Composite (30 days) |

| Flexural Strength | 164-186 MPa | 126-140 MPa |

| Compressive Strength | 240-274 MPa | 226-261 MPa |

| Young's Modulus | 3.4-4.8 GPa | 3.0-4.1 GPa |

These findings underscore the importance of the careful selection and combination of dimethacrylate monomers, including EDMA, in designing advanced polymeric matrices with tailored mechanical properties for high-performance composite applications.

Research into Hydrogel Systems for Biomedical Engineering (e.g., Scaffolds, Drug Delivery Carriers)

This compound is a widely utilized crosslinking agent in the fabrication of hydrogels for various biomedical applications, including tissue engineering scaffolds and drug delivery systems. researchgate.netresearchgate.net Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them ideal for mimicking the extracellular matrix (ECM) of soft tissues. mdpi.comnih.govscience.gov

In tissue engineering, hydrogel scaffolds provide a supportive environment for cell attachment, proliferation, and differentiation. mdpi.comnih.gov The physical and biological properties of these scaffolds, such as porosity, mechanical strength, and swelling behavior, are crucial for their function and can be tailored by adjusting the concentration of the monomer and the crosslinking agent, like EDMA. researchgate.net For example, the polymerization of 2-hydroxyethyl acrylate (B77674) with ethylene glycol dimethacrylate as a crosslinker results in hydrogels whose swelling capacity is dependent on the monomer and crosslinker concentrations. researchgate.net

In the realm of drug delivery, EDMA-crosslinked hydrogels can act as reservoirs for the controlled release of therapeutic agents. mdpi.comCurrent time information in Bangalore, IN. The release kinetics of a drug from the hydrogel matrix can be modulated by altering the crosslinking density. For instance, in a study on pH-sensitive acrylic acid–polyvinyl alcohol hydrogels, an increase in the concentration of ethylene glycol dimethacrylate led to a decrease in both the swelling and the drug release rate. usm.my This is attributed to a higher crosslinking density, which results in a smaller mesh size within the hydrogel, thereby restricting the diffusion of the drug. usm.my Another study focused on the development of amoxicillin-loaded hydrogels composed of 2-hydroxyethyl methacrylate (HEMA) and EDMA for potential use in treating periodontitis, demonstrating their potential as drug reservoirs. Current time information in Bangalore, IN.

Furthermore, molecularly imprinted polymers (MIPs) synthesized with EDMA as a crosslinker have shown promise for targeted drug delivery. In one study, an ibuprofen-imprinted polymer with a low crosslinking degree of EDMA (20.2 wt%) demonstrated a higher drug loading capacity (33.1 wt%) compared to the non-imprinted polymer (10.2 wt%) and exhibited pH-dependent release profiles. mdpi.com

Table 3: Applications of EDMA-Based Hydrogels in Biomedical Engineering

| Application | Polymer System | Key Findings |

| Tissue Engineering Scaffolds | Poly(2-hydroxyethyl acrylate-co-ethylene glycol dimethacrylate) | Swelling capacity is dependent on monomer and crosslinker concentrations. researchgate.net |

| Drug Delivery | pH-sensitive acrylic acid–polyvinyl alcohol hydrogel crosslinked with EGDMA | Increased EGDMA concentration decreased swelling and drug release. usm.my |

| Drug Delivery | Poly(2-hydroxyethyl methacrylate-co-ethylene glycol dimethacrylate) | Demonstrated potential as an amoxicillin (B794) reservoir for periodontitis treatment. Current time information in Bangalore, IN. |

| Targeted Drug Delivery | Ibuprofen-imprinted polymer with EGDMA crosslinker | Higher drug loading capacity and pH-responsive release. mdpi.com |

Polymer Supports for Biocatalysis and Enzyme Immobilization

This compound-based polymers are valuable as solid supports for the immobilization of enzymes in biocatalysis. nih.govmdpi.comresearchgate.netresearchgate.net Enzyme immobilization enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse, which is crucial for industrial applications. researchgate.netresearchgate.net The properties of the polymer support, such as porosity and surface chemistry, play a significant role in the performance of the immobilized enzyme. researchgate.net

Macroporous polymers synthesized from EDMA and other monomers provide a high surface area for enzyme attachment. For instance, macroporous polymer particles of poly(allyl glycidyl (B131873) ether-co-ethylene glycol dimethacrylate) have been successfully used for the immobilization of Candida rugosa lipase (B570770). nih.gov In this study, the polymer with a higher crosslinking density provided a higher activity yield of the immobilized lipase, reaching 78.40% under optimal conditions. The immobilized lipase also exhibited broader pH stability, higher temperature stability, and excellent storage stability compared to the free enzyme. nih.gov

Similarly, poly(glycidyl methacrylate-co-ethylene dimethacrylate) beads have been employed as carriers for enzyme immobilization. mdpi.com The covalent attachment of enzymes to these supports can be achieved through the reactive epoxy groups of the glycidyl methacrylate units. mdpi.com The choice of immobilization method, whether through direct binding or after chemical modification of the support, can influence the activity of the immobilized enzyme. mdpi.com

The versatility of EDMA-based polymers allows for the creation of supports with tailored properties for specific enzymes and applications. The ability to control the porous structure and surface chemistry of these polymers makes them a powerful tool in the field of biocatalysis.

Table 4: Enzyme Immobilization on EDMA-Based Polymer Supports

| Enzyme | Polymer Support | Key Findings |

| Candida rugosa Lipase | Poly(allyl glycidyl ether-co-ethylene glycol dimethacrylate) | High activity yield (78.40%), enhanced pH, temperature, and storage stability. nih.gov |

| Penicillin Amidase | Poly(glycidyl methacrylate-co-ethylene dimethacrylate) | Efficient immobilization achieved on glutaraldehyde-activated amino carrier. mdpi.com |

| Lipase | Poly(styrene-divinyl benzene) | Immobilized on the internal surface of hydrophobic microporous supports for the hydrolysis of triacylglycerides. nih.gov |

Design of Adsorbent Materials for Environmental and Chemical Separations

This compound-based polymers have been engineered as effective adsorbent materials for a variety of environmental and chemical separation applications. mdpi.com Their porous structure, high surface area, and the potential for functionalization make them suitable for the removal of pollutants from aqueous solutions and for the selective separation of ions.

Hypercrosslinked polymers containing EDMA have been developed for the adsorption of pharmaceuticals from water. For example, a terpolymer of acrylonitrile (B1666552), vinylbenzyl chloride, and EDMA was synthesized and subsequently hypercrosslinked. mdpi.com This material demonstrated a high adsorption capacity for salicylic (B10762653) acid and mefenamic acid, with maximum capacities of 416.7 mg·g⁻¹ and 625 mg·g⁻¹, respectively. mdpi.com The use of EDMA, a hydrophilic crosslinker, was investigated for its effect on the porosity of the polymer system. mdpi.com

In the realm of heavy metal removal, copolymers of poly(ethylene glycol dimethacrylate-acrylamide) have been synthesized and used for the extraction of lead, mercury, and cadmium from aqueous solutions. mdpi.com These studies have shown a preferential order of metal uptake, with lead being the most effectively removed. mdpi.com

Furthermore, ion-imprinted polymers (IIPs) utilizing EDMA as a crosslinking agent have been designed for the selective separation of specific metal ions. For instance, a cerium-imprinted polymer was prepared using EDMA as the crosslinker, which demonstrated high selectivity for cerium ions in the presence of other lanthanide ions. ukm.my The maximum adsorption capacity was found to be approximately 145 mg g⁻¹, and the polymer could be reused multiple times without a significant loss in adsorption capacity. ukm.my Similarly, a cadmium magnetic ion-imprinted polymer was synthesized with EDMA as the crosslinker for the selective extraction of cadmium from rice samples.

These examples highlight the versatility of EDMA-based polymers in creating adsorbent materials with tailored selectivity and high capacity for various target molecules and ions, addressing important challenges in environmental remediation and chemical purification.

Table 5: EDMA-Based Adsorbents for Separation Applications

| Target Analyte(s) | Adsorbent Material | Key Findings |

| Salicylic acid, Mefenamic acid | Hypercrosslinked poly(acrylonitrile-co-vinylbenzyl chloride-co-EGDMA) | High adsorption capacities of 416.7 mg·g⁻¹ and 625 mg·g⁻¹, respectively. mdpi.com |

| Lead, Mercury, Cadmium | Poly(ethylene glycol dimethacrylate-acrylamide) copolymer | Preferential metal uptake in the order of Pb > Cd > Hg. mdpi.com |

| Cerium(III) | Cerium-ion imprinted polymer with EGDMA crosslinker | Selective separation with a maximum adsorption capacity of 145 mg g⁻¹. ukm.my |

| Cadmium(II) | Cadmium magnetic ion-imprinted polymer with EGDMA crosslinker | Selective extraction of trace Cd(II) from complex matrices. |

Development of Conductive Polymer Systems and Optoelectronic Applications

In a study investigating conductive films made from poly(vinyl chloride) (PVC), poly(ethylene oxide) (PEO), and polyaniline (PAni), the addition of EDMA as a surface modifier was found to improve both the electrical and mechanical properties of the films. nih.govresearchgate.net The presence of EDMA led to a better dispersion of the conductive PAni filler within the PVC/PEO matrix, which in turn resulted in higher tensile strength, modulus of elasticity, and electrical conductivity for all compositions. nih.govresearchgate.net Scanning electron microscopy revealed that EDMA promotes a good dispersion of the fillers, which is crucial for forming conductive pathways within the polymer composite. nih.gov

Another area of research involves the synthesis of ethylene glycol dimethacrylate-methyl methacrylate copolymers with the aim of improving the processability and mechanical properties of the EGDMA polymer. researchgate.net By incorporating a dopant such as lithium perchlorate (B79767), the conductivity of these copolymers was significantly increased. For copolymers containing 5% methyl methacrylate in the feed, the addition of the dopant increased the conductivity by approximately 775 times. researchgate.net These copolymers also exhibited interesting temperature-dependent conductivity, acting as conductors at lower temperatures and as semiconductors at higher temperatures, suggesting potential applications in temperature-controlled electrical devices. researchgate.net

In the context of optoelectronics, research has been conducted on photopolymerizable poly(ethylene glycol) dimethacrylate-ionic liquid composites for applications such as holographic storage materials. These studies have investigated the recording and readout of transmission gratings in these composites, demonstrating the potential to create mixed phase and absorption gratings.

Table 6: Influence of EDMA on Conductive Polymer Systems

| Polymer System | Role of EDMA | Key Findings |

| PVC/PEO/PAni Conductive Films | Surface Modifier | Improved dispersion of PAni, leading to higher tensile strength and electrical conductivity. nih.govresearchgate.net |

| EGDMA-MMA Copolymers | Crosslinking Monomer | Addition of a dopant significantly increased conductivity; temperature-dependent semiconductor behavior observed. researchgate.net |

| PEGDMA-Ionic Liquid Composites | Photopolymerizable Matrix | Potential for holographic data storage and other optoelectronic applications. |

Research into Specialized Coatings and Surface Functionalization

This compound is a valuable monomer in the formulation of specialized coatings and for the surface functionalization of various materials, particularly in biomedical applications. usm.mymdpi.com Its ability to form crosslinked networks contributes to the durability and chemical resistance of coatings. usm.my

In the context of protective coatings, dimethacrylates like EDMA are used to enhance scratch resistance and chemical resistance. usm.my The crosslinked structure provides a hard and durable surface, making it suitable for a range of applications where surface protection is critical.

Surface functionalization using polymers containing EDMA is a key strategy for modifying the properties of materials to improve their interaction with biological systems. mdpi.com This can involve grafting polymers onto a surface to introduce specific functional groups or to create a biocompatible layer. mdpi.com For example, the surface functionalization of nanodiamonds with polymers can enhance their biocompatibility and reduce toxicity, making them suitable for applications like targeted drug delivery.

In a more specific application, the surface of hollow fiber polyethersulfone membranes has been functionalized by grafting with (2-dimethylamino)ethyl methacrylate methyl chloride quaternary salt. While this study does not directly use EDMA, it highlights the principle of using methacrylate-based polymers for surface modification to improve properties such as antibiofouling. The general strategies for polymer functionalization often involve the use of crosslinkers like EDMA to create stable and robust surface layers. mdpi.com

The development of self-healing dental restorative materials also involves the surface functionalization of microcapsules. In one study, poly(urea–formaldehyde) microcapsules were reinforced and functionalized with silane (B1218182) agents to improve their compatibility and bonding with the resin matrix. While this particular study did not use EDMA in the functionalization layer itself, the resin matrix of such composites often contains EDMA as a crosslinker, demonstrating the interplay between surface functionalization and the bulk properties of the material.